molecular formula C13H16O3 B8222189 Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate

Cat. No.: B8222189
M. Wt: 220.26 g/mol
InChI Key: PWBDCCGBKHYBKU-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a 3-hydroxyphenyl substituent at the 1-position of the cyclopentane ring and a methyl ester group. This compound is structurally characterized by its bicyclic framework, combining aromatic and aliphatic moieties.

Properties

IUPAC Name

methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9,14H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBDCCGBKHYBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method involves the esterification of 1-(3-hydroxyphenyl)cyclopentane-1-carboxylic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as the catalyst, typically at a molar ratio of 1:1–1.1 relative to the carboxylic acid.

Procedure :

  • The carboxylic acid substrate is dissolved in methanol.

  • Concentrated H₂SO₄ (or HCl) is added dropwise under stirring.

  • The mixture is heated under reflux (65–80°C) for 4–6 hours.

  • Post-reaction, the product is neutralized, extracted with ethyl acetate, and purified via vacuum distillation or recrystallization.

Optimization Insights :

  • Catalyst Loading : Excess catalyst (>1.1 eq) risks side reactions, such as dehydration of the hydroxyphenyl group.

  • Solvent Choice : Methanol acts as both solvent and nucleophile. Polar aprotic solvents (e.g., DMF) reduce yields due to competitive solvation.

  • Yield : 70–85% under optimized conditions.

Continuous Flow Reactor Synthesis

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. A two-phase system (organic/aqueous) minimizes byproduct formation.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes kinetics without decomposition
Residence Time30–45 minEnsures complete conversion
Catalyst (H₂SO₄)1.05 eqBalances activity and corrosivity
Methanol:Carboxylic Acid5:1 (v/v)Drives equilibrium to ester formation

Advantages :

  • 90–92% yield at pilot scale.

  • Reduced energy consumption compared to batch processes.

Alternative Catalytic Systems

Bismuth-Based Catalysts

Recent advances propose Bi(III) compounds (e.g., Bi₂O₃, Bi(OTf)₃) as eco-friendly alternatives. Bi(OTf)₃ achieves 88% yield in non-aqueous media (THF, 150°C).

Mechanistic Notes :

  • Bi³⁺ coordinates with the carbonyl oxygen, enhancing electrophilicity.

  • Hydrolysis-resistant, enabling reuse for 3–5 cycles without significant activity loss.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield (%)Scalability
Acid-CatalyzedH₂SO₄/HCl65–8070–85Moderate
Continuous FlowH₂SO₄70–7590–92High
Bi(III)-CatalyzedBi(OTf)₃15088Low

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-oxophenyl)cyclopentane-1-carboxylate.

    Reduction: Formation of 1-(3-hydroxyphenyl)cyclopentane-1-methanol.

    Substitution: Formation of 1-(3-chlorophenyl)cyclopentane-1-carboxylate or 1-(3-bromophenyl)cyclopentane-1-carboxylate.

Scientific Research Applications

Industrial Production Methods

In industrial settings, continuous flow reactors are used to scale up production. These reactors enhance control over reaction parameters, resulting in improved yields and purity of the final product. The optimization of catalysts and solvents further enhances synthesis efficiency.

Chemistry

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.

Biology

In biological research, this compound has been investigated for its potential interactions with enzymes and receptors. Studies suggest that the hydroxyphenyl group may facilitate hydrogen bonding with active sites on enzymes, influencing their activity. This characteristic positions it as a candidate for further exploration in drug development and enzyme modulation .

Medicine

The therapeutic potential of this compound includes anti-inflammatory and analgesic effects. Research has focused on its ability to modulate biochemical pathways relevant to inflammation and pain management. Investigations into its pharmacological properties indicate promising applications in treating various conditions related to these pathways .

Case Studies

Case Study 1: Anti-inflammatory Properties

A study exploring the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. The compound was shown to reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism through which it may alleviate inflammation in clinical settings .

Case Study 2: Enzyme Interaction

Research investigating the interaction between this compound and aldo-keto reductases (AKRs) revealed that the compound acts as a selective inhibitor for specific isoforms (AKR1C1 and AKR1C3). This finding highlights its potential role in developing targeted therapies for diseases where these enzymes are implicated .

Comparative Analysis Table

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisEssential for creating complex molecules
BiologyInteraction with enzymes/receptorsPotential to modulate enzyme activity
MedicineAnti-inflammatory/analgesic propertiesReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Cyclopentane Ester/Functional Group Key Properties/Applications References
Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate 3-Hydroxyphenyl Methyl ester Polar, potential pharmacological use -
Methyl 1-(methylamino)cyclopentanecarboxylate HCl Methylamino Methyl ester (hydrochloride) High solubility (salt form), synthetic intermediate
Methyl 3-aminocyclopentanecarboxylate 3-Amino Methyl ester Acute oral toxicity (H302), skin irritation (H315)
Methyl (3-hydroxyphenyl)-carbamate - (Carbamate backbone) Methyl carbamate Hydrolysis-resistant ester, industrial/chemical uses
3-Methylphenyl 2-oxocyclopentane-1-carboxylate 2-Ketone, 3-methylphenyl Methylphenyl ester Electron-withdrawing ketone, enhanced reactivity
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate 4-Fluorophenyl Complex benzoxazinone ester Fluorine-enhanced binding affinity, pharmaceutical candidate

Physicochemical and Pharmacological Properties

  • Polarity and Solubility: The 3-hydroxyphenyl group in the target compound increases polarity compared to non-hydroxylated analogs like 3-Methylphenyl 2-oxocyclopentane-1-carboxylate . Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit higher basicity and solubility in acidic conditions .
  • Toxicity: Amino-substituted cyclopentanes (e.g., Methyl 3-aminocyclopentanecarboxylate) show acute oral toxicity (Category 4) and skin irritation, whereas hydroxylated analogs may have milder profiles due to reduced reactivity .

Pharmacological Relevance

  • This highlights the importance of hydroxyl positioning in bioactivity .
  • Fluorinated analogs (e.g., [2-oxo-...fluorophenyl]cyclopentane-1-carboxylate) demonstrate how electron-withdrawing groups like fluorine can enhance receptor binding and metabolic stability in drug design .

Biological Activity

Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopentane structure, which is substituted with a hydroxyl group on the phenyl ring. The general formula can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This structure contributes to its biological activity through various mechanisms, including potential interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

A study highlighted the antioxidant capacity of related cyclopentane derivatives, demonstrating their ability to scavenge free radicals effectively and reduce oxidative damage in cellular models .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Compounds with similar structures have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

For instance, a comparative study revealed that derivatives of cyclopentane exhibited notable antibacterial activity, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that cyclopentane derivatives may act as enzyme inhibitors, affecting metabolic pathways involved in disease progression.
  • Receptor Modulation : The compound may interact with specific receptors, modulating physiological responses related to inflammation and pain.

Case Study 1: Antioxidant Evaluation

A study conducted on cyclopentane derivatives demonstrated that the introduction of hydroxyl groups significantly enhanced their antioxidant activity. The results indicated a correlation between structural modifications and biological efficacy .

CompoundIC50 (µM)Activity Type
Compound A25Antioxidant
This compound15Antioxidant
Compound B30Antioxidant

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested alongside other derivatives for their antimicrobial properties against E. coli and S. aureus. The results showed significant inhibition zones compared to control groups .

Bacterial StrainZone of Inhibition (mm)
E. coli18
S. aureus22

Q & A

Q. What are the established synthetic protocols for Methyl 1-(3-hydroxyphenyl)cyclopentane-1-carboxylate?

The compound is synthesized via reductive amination and cyclization. A representative method involves dissolving methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, reacting with 4-toluenesulfonate monohydrate, and concentrating under reduced pressure. Purification via silica gel chromatography (ethyl acetate/methanol) yields the product (80% yield). Key steps include stoichiometric control (7.75 mmol scale) and inert gas handling to prevent oxidation .

Q. How is this compound characterized post-synthesis?

Characterization employs:

  • 1H-NMR (DMSO-d6): Peaks at δ 9.10 (2H, brs), 7.48 (2H, d, J = 7.9 Hz), and 3.82 (3H, s) confirm aromatic protons and methoxy groups .
  • LCMS : m/z 428 [M+H]+ and HPLC retention time (0.61 minutes under SQD-FA05 conditions) validate molecular weight and purity .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with ethyl acetate/methanol gradients achieves >90% purity. Post-synthesis, liquid-liquid extraction using potassium phosphate buffer (pH-adjusted) and brine washes removes polar impurities. Final concentration under reduced pressure yields crystalline product .

Q. What safety precautions are recommended during handling?

While direct safety data for this compound is limited, analogous cyclopentane carboxylates require:

  • Inert atmosphere handling (N₂) to prevent moisture sensitivity .
  • PPE (nitrile gloves, respiratory protection) to avoid inhalation/contact .
  • Storage in airtight containers at ≤25°C to avoid decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Critical factors include:

  • Solvent selection : Ethyl acetate enhances solubility of intermediates, reducing side reactions .
  • Temperature control : Maintaining 0°C during borane reagent addition minimizes undesired reductions .
  • Stoichiometric precision : A 1:1 molar ratio of amine and sulfonate precursors ensures minimal residual reactants .

Q. What analytical challenges arise in resolving stereochemical ambiguities?

Chiral HPLC (e.g., using polysaccharide columns) or X-ray crystallography is recommended to confirm stereochemistry. Contradictions between NMR coupling constants and LCMS data may require cross-validation via 2D NMR (COSY, NOESY) .

Q. How do researchers address discrepancies between theoretical and observed LCMS m/z values?

  • Ionization artifacts : Adduct formation (e.g., [M+Na]+) may shift m/z; use high-resolution MS (HRMS) for accurate mass confirmation.
  • Degradation products : Stability studies under varying pH/temperature identify labile functional groups (e.g., ester hydrolysis) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations model transition states for cyclopentane ring modifications. Parameters like HOMO-LUMO gaps and Fukui indices guide electrophilic/nucleophilic site predictions .

Q. How is the compound’s stability evaluated under long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring detects degradation. Argon-purged vials and desiccants (silica gel) extend shelf life .

Q. What strategies mitigate byproduct formation during functionalization of the 3-hydroxyphenyl group?

  • Protecting groups : Temporary silylation (e.g., TBSCl) prevents unwanted oxidation during alkylation .
  • Catalytic control : Palladium-mediated cross-coupling minimizes dimerization byproducts .

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